红霉素乳酸盐
描述
Erythromycin lactobionate is a soluble salt of erythromycin suitable for intravenous administration . It is a broad-spectrum, topical macrolide antibiotic with antibacterial activity . Erythromycin is produced by a strain of Saccharopolyspora erythraea (formerly Streptomyces erythraeus) and belongs to the macrolide group of antibiotics .
Synthesis Analysis
Erythromycin is produced by a strain of Saccharopolyspora erythraea (formerly Streptomyces erythraeus) and belongs to the macrolide group of antibiotics . The synthesis of erythromycin lactobionate involves the addition of lactobionic acid or an aqueous solution thereof to erythromycin in acetone, followed by stirring at 5-35° C .
Molecular Structure Analysis
The molecular formula of erythromycin lactobionate is C49H89NO25 . The molecular weight is 1092.2 g/mol . The structure of erythromycin lactobionate includes a macrolide ring with multiple functional groups, including hydroxyl, methoxy, and amine groups .
Chemical Reactions Analysis
Erythromycin lactobionate diffuses through the bacterial cell membrane and reversibly binds to the 50S subunit of the bacterial ribosome . This prevents bacterial protein synthesis. Depending on the concentration of the drug at the site of infection and the susceptibility of the organism involved, erythromycin lactobionate may be bacteriostatic or bactericidal in action .
Physical And Chemical Properties Analysis
Erythromycin lactobionate is a crystalline solid . It is basic and readily forms salts with acids . It is a soluble salt of erythromycin suitable for intravenous administration .
科学研究应用
- Erythromycin lactobionate has been investigated for its use in treating uterine infections caused by sensitive microorganisms. Researchers have studied its concentration in uterine tissue to justify its application in such cases .
- During perfusion, uterine erythromycin levels are equal to or lower than simultaneous serum levels. However, after perfusion, uterine levels become higher than serum levels. A bicompartmental linear model suggests that the antibiotic may remain active against uterine infections for approximately 5 hours .
- Although no controlled clinical efficacy studies have been conducted, in vitro and limited preliminary clinical data suggest that erythromycin (including erythromycin lactobionate) may be effective in treating Legionnaires’ Disease .
- Erythromycin lactobionate is indicated for the treatment of infections caused by susceptible strains of designated organisms. It is commonly used in cases where erythromycin is effective against the specific bacteria .
- Note that erythromycin should be reserved for proven or strongly suspected bacterial infections to prevent the development of drug-resistant strains .
- Researchers have explored the pharmacokinetics of intravenous erythromycin, including erythromycin lactobionate. Understanding its distribution in various tissues is crucial for optimizing dosing regimens .
- Studies have investigated tissue concentrations in bone, synovial tissues, and uterine tissue to determine its effectiveness against infections .
- Researchers have used computer-assisted models to understand the pharmacokinetics and pharmacodynamics of erythromycin lactobionate. These models aid in predicting drug behavior and optimizing treatment strategies .
Uterine Infections
Legionnaires’ Disease
Susceptible Bacterial Infections
Pharmacokinetics and Tissue Levels
Computer-Assisted Modeling
作用机制
Target of Action
Erythromycin lactobionate, a soluble salt of erythromycin, is a macrolide antibiotic produced by a strain of Streptomyces erythraeus . The primary target of erythromycin lactobionate is the 50S ribosomal subunit of susceptible organisms . This subunit plays a crucial role in protein synthesis within the bacterial cell.
Mode of Action
Erythromycin lactobionate acts by inhibiting protein synthesis. It binds to the 50S ribosomal subunits of susceptible organisms, blocking the progression of nascent polypeptide chains .
Biochemical Pathways
The primary biochemical pathway affected by erythromycin lactobionate is the protein synthesis pathway of bacteria. By binding to the 50S ribosomal subunits, erythromycin lactobionate prevents the addition of new amino acids to the nascent polypeptide chain, thereby inhibiting protein synthesis . This action disrupts bacterial growth and proliferation.
Pharmacokinetics
Erythromycin lactobionate is suitable for intravenous administration . It diffuses readily into most body fluids . In the presence of normal hepatic function, erythromycin is concentrated in the liver and is excreted in the bile . From 12 to 15 percent of intravenously administered erythromycin is excreted in active form in the urine . Intravenous infusion of 500 mg of erythromycin lactobionate at a constant rate over 1 hour in fasting adults produced a mean serum erythromycin level of approximately 7 mcg/mL at 20 minutes, 10 mcg/mL at 1 hour, 2.6 mcg/mL at 2.5 hours, and 1 mcg/mL at 6 hours .
Result of Action
The inhibition of protein synthesis by erythromycin lactobionate leads to the disruption of bacterial growth and proliferation . This results in the effective treatment of infections caused by susceptible strains of various bacteria . Resistance to erythromycin inS. aureus may emerge during therapy .
Action Environment
Erythromycin lactobionate’s action, efficacy, and stability can be influenced by various environmental factors. For instance, in the absence of meningeal inflammation, low concentrations are normally achieved in the spinal fluid, but the passage of the drug across the blood-brain barrier increases in meningitis . Furthermore, erythromycin crosses the placental barrier and is excreted in breast milk . . These factors can influence the distribution and effectiveness of the drug in the body.
安全和危害
Erythromycin lactobionate should be handled with care to avoid dust formation and contact with skin and eyes. Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
属性
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO13.C12H22O12/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;3-10,12-20H,1-2H2,(H,21,22)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;3-,4-,5+,6+,7-,8-,9-,10-,12+/m11/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRXCKZMQLFUPL-WBMZRJHASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H89NO25 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801009322 | |
Record name | Erythromycin lactobionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801009322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1092.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3847-29-8 | |
Record name | Erythromycin lactobionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3847-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Erythromycin lactobionate [USP:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003847298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erythromycin lactobionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801009322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Erythromycin lactobionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.227 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ERYTHROMYCIN LACTOBIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33H58I7GLQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary mechanism of action of erythromycin lactobionate?
A1: Erythromycin lactobionate exerts its antibacterial effect by binding to the 50S ribosomal subunit of susceptible bacteria. [] This binding inhibits protein synthesis by interfering with the translocation of aminoacyl-tRNA, ultimately leading to bacterial growth inhibition or death.
Q2: Does erythromycin lactobionate have any other notable biological effects besides its antibacterial activity?
A2: Yes, research indicates that erythromycin lactobionate can bind to motilin receptors in the gastrointestinal tract. [, , , ] This interaction contributes to its prokinetic effects, promoting gastric emptying and intestinal motility.
Q3: Is erythromycin lactobionate compatible with all intravenous fluids?
A3: No, studies suggest that erythromycin lactobionate exhibits varying stability in different intravenous fluids. [] It is more stable when mixed with sodium chloride injection compared to glucose injection or glucose in normal saline.
Q4: How stable is erythromycin lactobionate when mixed with other antibiotics in solution?
A4: The compatibility of erythromycin lactobionate with other drugs in solution can be variable. For instance, it exhibits physical incompatibility with sulfamethoxazole/trimethoprim, resulting in precipitation. [] When combined with Shuanghuanglian Injection, the number of insoluble particles significantly increases, particularly with cefotaxime sodium and levofloxacin hydrochloride. []
Q5: What strategies can be employed to improve the stability of erythromycin lactobionate in drug formulations?
A5: Research suggests that coating erythromycin lactobionate with lipids like cholesteryl acetate can enhance its stability in acidic environments, such as the stomach. [] This protection can potentially improve its oral absorption efficiency.
Q6: What are the key pharmacokinetic parameters of erythromycin lactobionate?
A6: Following intravenous administration, erythromycin lactobionate demonstrates rapid distribution to peripheral compartments. [] High plasma and bronchial secretion concentrations are achieved, particularly with intravenous administration compared to oral administration. []
Q7: Does the rate of intravenous administration of erythromycin lactobionate affect its pharmacokinetics or the likelihood of adverse effects?
A7: Yes, rapid intravenous administration of erythromycin lactobionate has been linked to severe nausea and vomiting. [, , ] This is likely related to a rapid increase in plasma erythromycin concentration. Additionally, rapid administration has been associated with an increased risk of cardiac arrhythmias, potentially due to high serum levels. []
Q8: Does the presence of bile affect the activity of erythromycin lactobionate?
A8: Yes, bile salts, major components of bile, have been shown to interact with erythromycin lactobionate in vitro. [] This interaction might contribute to hepatic dysfunction and cholestasis observed in some cases of erythromycin therapy.
Q9: What animal models have been used to study the effects of erythromycin lactobionate?
A9: Researchers have employed various animal models to investigate the effects of erythromycin lactobionate. These include:
- Rat models of mycoplasma pneumonia: To evaluate the therapeutic effect of erythromycin lactobionate and its microsphere formulation. []
- Rabbit models to study vascular irritation: To assess the irritation potential of different concentrations and injection frequencies of erythromycin lactobionate. []
- Rabbit models to study the interaction with Herba Houttuyniae: To investigate the combined antibacterial effect of erythromycin lactobionate with Herba Houttuyniae extracts. [, ]
- Equine models to study the effects on gastrointestinal motility: To investigate the binding of erythromycin lactobionate to motilin receptors and its effects on intestinal motility. [, ]
- Mouse models to investigate hepatotoxicity: To examine the potential toxic effects of erythromycin lactobionate on the liver. [, ]
Q10: What are the common adverse effects associated with erythromycin lactobionate administration?
A10: Erythromycin lactobionate, particularly when administered intravenously, has been associated with gastrointestinal side effects like nausea, vomiting, stomach discomfort, and diarrhea. [, , ] These effects are likely related to its prokinetic properties and interaction with motilin receptors in the gut.
Q11: Are there any serious adverse effects reported with erythromycin lactobionate use?
A11: While generally considered safe, there have been rare reports of severe adverse effects associated with erythromycin lactobionate. These include:
- Hepatotoxicity: Cases of fulminant hepatic failure, some fatal, have been reported. []
- Cardiac arrhythmias: Erythromycin lactobionate, especially when administered rapidly intravenously, has been linked to QT interval prolongation and torsades de pointes, a potentially life-threatening ventricular arrhythmia. [, , ]
- Reversible hearing loss: Although uncommon, cases of reversible sensorineural hearing loss have been documented with intravenous erythromycin lactobionate. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。